1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a phenyl-oxadiazole moiety and a methylphenoxy-acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Acylation of Piperidine: The piperidine ring is acylated using 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the acylated piperidine with the oxadiazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The phenyl and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may play a crucial role in binding to the active site of enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-triazol-5-yl)methyl]piperidine
- 1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]piperidine
Uniqueness
1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its triazole and thiadiazole analogs. The oxadiazole ring can enhance the compound’s stability and binding affinity to specific targets, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17-7-9-20(10-8-17)28-16-22(27)26-13-11-18(12-14-26)15-21-24-23(25-29-21)19-5-3-2-4-6-19/h2-10,18H,11-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOXOMYKQNWQBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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